1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one
Description
1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one is a heterocyclic compound featuring a benzoxadiazole core fused with a propan-2-one (acetone) moiety. The benzoxadiazole system consists of a benzene ring fused to a 1,2,3-oxadiazole ring, incorporating both oxygen and nitrogen heteroatoms. This structure confers unique electronic properties, making it valuable in materials science and pharmaceutical research. Its synthesis and spectroscopic characterization were explored in studies targeting derivatives with enhanced optical properties .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)propan-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)4-7-2-3-8-9(5-7)11-13-10-8/h2-3,5H,4H2,1H3 |
InChI Key |
LMQOBWZNXXIBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=NON=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one and related compounds:
Electronic and Spectroscopic Properties
- Benzoxadiazole vs. Benzodioxole Derivatives : The benzoxadiazole core (O and N) exhibits stronger electron-withdrawing effects compared to benzodioxole (two O atoms), leading to distinct UV-Vis absorption and fluorescence profiles. For example, the title compound’s benzoxadiazole moiety enhances π-conjugation, making it suitable as a fluorescent tag . In contrast, benzodioxole derivatives (e.g., 1-[3-(2H-1,3-Benzodioxol-5-yl)-oxadiazol-5-yl]propan-2-one) show red-shifted absorption due to extended aromaticity but lower polarity .
- Functional Group Impact : The ketone group in this compound increases reactivity in nucleophilic additions compared to the alcohol group in 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol, which is more prone to oxidation or esterification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
